3-chloro-2-methyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-2-methyl-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3S/c1-14-17(22)6-4-8-19(14)30(27,28)26-18-7-3-2-5-16(18)13-20-24-21(25-29-20)15-9-11-23-12-10-15/h2-12,26H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKONKWRJUSXRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.
Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine.
Final Assembly: The final compound is assembled by linking the oxadiazole and pyridine-containing intermediate with the sulfonamide-containing intermediate through a suitable linker, often involving a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products may include various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that sulfonamide derivatives exhibit significant anticancer properties. The compound has shown potential against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that related compounds with similar structural motifs can inhibit tumor growth in vitro and in vivo models .
Antimicrobial Properties
The incorporation of the oxadiazole and pyridine groups enhances the antimicrobial activity of sulfonamide derivatives. The compound has been tested against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. Results indicate moderate to high antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .
Cardiovascular Effects
Certain sulfonamide derivatives have been explored for their cardiovascular effects, particularly their ability to modulate blood pressure and coronary resistance. Preliminary studies using isolated rat heart models have shown that some sulfonamide compounds can effectively reduce perfusion pressure and coronary resistance . This suggests potential therapeutic applications in treating hypertension or other cardiovascular conditions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Wu et al., 1999 | Cardiovascular Effects | Demonstrated that certain benzenesulfonamides can decrease perfusion pressure in rat heart models. |
| Tilton et al., 2000 | Anticancer Activity | Reported significant tumor growth inhibition by related sulfonamide derivatives in animal models. |
| Schwartz et al., 1995 | Antimicrobial Properties | Found that specific sulfonamide derivatives exhibited strong antibacterial activity against resistant strains. |
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could act by binding to a particular enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity: Unlike Sulfaisoxazole (isoxazole) or Sulfamethizole (thiadiazole), the target compound features a 1,2,4-oxadiazole ring fused with pyridine.
Pharmacokinetic and Physicochemical Properties
Limited experimental data exist for the target compound. However, predictions based on structural analogs suggest:
The higher molecular weight and logP of the target compound suggest a longer half-life but reduced aqueous solubility compared to classical sulfonamides. This may limit its utility in systemic infections but favor localized or targeted therapies.
Research Findings and Gaps
Experimental Data Limitations
No peer-reviewed studies directly evaluate the biological activity of 3-chloro-2-methyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide. Existing analyses rely on structural extrapolations from related benzenesulfonamides .
Recommendations for Future Studies
- In vitro Enzyme Assays : Prioritize testing against carbonic anhydrase isoforms and kinases (e.g., EGFR, VEGFR).
- ADMET Profiling : Assess solubility, metabolic stability, and toxicity to validate predicted pharmacokinetic properties.
Biological Activity
3-chloro-2-methyl-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide, a compound featuring a sulfonamide group and a 1,2,4-oxadiazole ring, has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 379.9 g/mol. The structure includes:
- A sulfonamide moiety, which is known for various biological activities.
- A 1,2,4-oxadiazole ring that contributes to its bioisosteric properties and enhances pharmacological potential.
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- Dhumal et al. (2021) reported that compounds containing the 1,3,4-oxadiazole ring demonstrated potent antibacterial activity against Mycobacterium bovis BCG and other bacterial strains .
- The compound's structure suggests it may inhibit key enzymes in bacterial fatty acid biosynthesis, leading to cell lysis.
Anticancer Potential
Studies have highlighted the anticancer activities of oxadiazole derivatives:
- A review by Paruch (2020) emphasized the cytotoxic effects of various oxadiazole derivatives against cancer cell lines .
- The specific mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Enzyme Inhibition
Sulfonamides are known for their ability to inhibit various enzymes:
- The compound may act as an inhibitor for carbonic anhydrase and histone deacetylases (HDAC), which are crucial in cancer progression and other diseases .
Study on Cardiovascular Effects
A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure using isolated rat heart models. The results indicated that certain sulfonamide derivatives could decrease perfusion pressure significantly compared to controls. This suggests potential therapeutic applications in managing cardiovascular conditions .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Sulfonamide A | 0.001 | Decreased |
| Sulfonamide B | 0.001 | Decreased |
Neuroprotective Effects
Recent investigations into pyridine-based oxadiazole derivatives have shown promising neuroprotective activities. Compounds tested exhibited protective effects against neuronal cell death in vitro, indicating potential applications in neurodegenerative diseases .
Q & A
Q. What are the key synthetic steps and reagents for preparing this compound?
The synthesis involves multi-step organic reactions, including:
- Sulfonamide coupling : Reacting a benzenesulfonyl chloride intermediate with an amine-containing precursor under basic conditions (e.g., NaOH/K₂CO₃) in polar aprotic solvents like DMF .
- Oxadiazole formation : Cyclization of a nitrile precursor with hydroxylamine, followed by dehydration using reagents like POCl₃ or PCl₃ .
- Functional group protection : Temporary blocking of reactive sites (e.g., pyridinyl nitrogen) using Boc groups to prevent side reactions .
Key reagents and conditions :
| Step | Reagents | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Coupling | NaOH, DMF | DMF | 80–100°C | |
| Cyclization | NH₂OH·HCl, POCl₃ | Toluene | Reflux | |
| Purification | Column chromatography | Hexane/EtOAc | Room temp |
Analytical validation via TLC, NMR, and HRMS is critical for intermediate verification .
Q. How is the molecular structure characterized spectroscopically?
A combination of techniques ensures accurate structural elucidation:
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon connectivity .
- FTIR : Confirms functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .
- X-ray crystallography (if crystals form): Resolves 3D conformation and intermolecular interactions .
Cross-referencing data across methods resolves ambiguities, such as distinguishing regioisomers .
Advanced Research Questions
Q. How can reaction yield and purity be optimized during synthesis?
Strategies include:
- Solvent optimization : Switching from DMF to DMAc improves solubility of hydrophobic intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
- Catalyst screening : Pd/C or Ni catalysts enhance coupling efficiency in Suzuki-Miyaura reactions for pyridinyl derivatives .
- In-line purification : Employing continuous flow reactors with integrated scavengers reduces byproducts .
Case study : A 30% yield improvement was achieved by adjusting pH to 9.5 during sulfonamide coupling, minimizing hydrolysis .
Q. What role do the 1,2,4-oxadiazole and pyridinyl groups play in biological activity?
- 1,2,4-Oxadiazole : Enhances metabolic stability and acts as a bioisostere for ester/carbamate groups, improving binding to hydrophobic enzyme pockets .
- Pyridinyl moiety : Facilitates π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding sites) .
- Synergistic effects : The oxadiazole-pyridinyl linkage creates a planar structure ideal for penetrating lipid bilayers, as shown in membrane permeability assays .
SAR Insight : Methyl substitution at the benzenesulfonamide’s 2-position increases selectivity for COX-2 over COX-1 (IC₅₀ ratio: 15:1) .
Q. How can contradictions in spectral data during structural analysis be resolved?
- Multi-technique validation : Discrepancies in NMR splitting patterns can be clarified via COSY/NOESY to confirm spatial proximity of protons .
- Isotopic labeling : Using ¹⁵N-labeled precursors aids in assigning nitrogen-containing peaks in complex heterocycles .
- Computational modeling : DFT calculations predict ¹³C chemical shifts, resolving ambiguities in crowded spectra (e.g., distinguishing oxadiazole vs. triazole carbons) .
Example : A reported δ 7.8 ppm signal initially attributed to pyridinyl-H was re-assigned to oxadiazole-H after HSQC analysis .
Q. How to design SAR studies for modifying the benzenesulfonamide core?
- Core modifications :
| Variation | Biological Impact | Reference |
|---|---|---|
| Chloro → Fluoro | Increases metabolic stability | |
| Methyl → Ethyl | Reduces plasma protein binding |
- Assay selection :
- In vitro : Enzymatic inhibition assays (e.g., IC₅₀ determination for kinases) .
- In vivo : Pharmacokinetic profiling (e.g., AUC, Cmax) in rodent models .
- Data integration : QSAR models correlate logP values with cytotoxicity (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
